4'-Chloro-3'-fluoro-2-pyrrolidinomethyl benzophenone
Overview
Description
4’-Chloro-3’-fluoro-2-pyrrolidinomethyl benzophenone is a versatile chemical compound with the molecular formula C18H17ClFNO and a molecular weight of 317.79 g/mol . This compound is known for its applications in various scientific research fields, including pharmaceutical synthesis, organic chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3’-fluoro-2-pyrrolidinomethyl benzophenone typically involves the reaction of 4-chloro-3-fluorobenzoyl chloride with 2-pyrrolidinomethyl benzene under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using column chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the compound’s high purity .
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3’-fluoro-2-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted benzophenones depending on the nucleophile used
Scientific Research Applications
4’-Chloro-3’-fluoro-2-pyrrolidinomethyl benzophenone is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Pharmaceutical Synthesis: The compound is used as an intermediate in the synthesis of various pharmaceuticals, including potential drug candidates for treating neurological disorders.
Organic Chemistry: It serves as a building block for the synthesis of complex organic molecules and is used in various organic reactions to study reaction mechanisms and kinetics.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4’-Chloro-3’-fluoro-2-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit enzymes involved in neurotransmitter synthesis, leading to potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
4’-Chloro-3’-fluoro-2-pyrrolidinomethyl benzophenone can be compared with other similar compounds, such as:
4-Chloro-3-fluoro-4’-pyrrolidinomethyl benzophenone: This compound has a similar structure but with the pyrrolidinomethyl group attached at a different position on the benzene ring.
4-Chloro-2-fluoro-3’-pyrrolidinomethyl benzophenone: This compound differs in the position of the fluorine atom on the benzene ring.
The uniqueness of 4’-Chloro-3’-fluoro-2-pyrrolidinomethyl benzophenone lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Biological Activity
4'-Chloro-3'-fluoro-2-pyrrolidinomethyl benzophenone (CAS No. 898774-71-5) is a synthetic compound belonging to the benzophenone class, known for its diverse applications in chemistry, biology, and medicine. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and environmental impact.
Chemical Structure and Properties
The structure of this compound features a benzophenone core with chloro and fluoro substituents, as well as a pyrrolidinomethyl group. These modifications influence its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms enhances its binding affinity, while the pyrrolidinomethyl group may facilitate cellular uptake.
Key Mechanisms:
- Enzyme Modulation: The compound may inhibit or activate specific enzymes involved in metabolic pathways, impacting cellular processes.
- Receptor Interaction: It could act on receptors associated with various biological functions, potentially leading to therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Preliminary studies suggest that this compound has potential antimicrobial effects against various pathogens.
- Anticancer Activity: Its ability to modulate enzyme activity may contribute to anticancer properties, making it a candidate for further investigation in oncology.
- Endocrine Disruption: Similar compounds in the benzophenone class have been associated with endocrine-disrupting effects, necessitating studies on this compound's impact on hormonal pathways.
Case Studies and Research Findings
Recent studies have highlighted the biological implications of benzophenones, including this compound:
- Study on Antimicrobial Activity: A study evaluating the antimicrobial efficacy of various benzophenones found that compounds with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The specific activity of this compound remains to be fully characterized but shows promise based on structural similarities .
- Anticancer Research: Research into related benzophenones has demonstrated cytotoxic effects on cancer cell lines. For instance, compounds with similar substituents have shown potential in inhibiting cancer cell proliferation through apoptosis induction .
Environmental Impact
Benzophenones are recognized as emerging environmental contaminants due to their widespread use in cosmetics and pharmaceuticals. Studies indicate that they can accumulate in aquatic environments and disrupt endocrine functions in wildlife.
Environmental Concerns:
- Endocrine Disruption: Exposure to certain concentrations has been linked to reproductive and developmental toxicity in aquatic organisms like zebrafish .
- Persistence in Ecosystems: The persistence of these compounds raises concerns about their long-term ecological effects.
Comparative Analysis
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
This compound | Structure | Antimicrobial, anticancer potential | Under investigation |
Benzophenone-3 | Similar core structure | Endocrine disruptor | Commonly used UV filter |
Benzophenone-4 | Similar core structure | Allergic reactions reported | Emerging allergen |
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO/c19-16-8-7-13(11-17(16)20)18(22)15-6-2-1-5-14(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTVSKMPGZXHKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643657 | |
Record name | (4-Chloro-3-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-71-5 | |
Record name | Methanone, (4-chloro-3-fluorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898774-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-3-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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